molecular formula C20H20N4O2 B3015174 1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea CAS No. 2330307-85-0

1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Cat. No.: B3015174
CAS No.: 2330307-85-0
M. Wt: 348.406
InChI Key: PQUOGPRRXKRXIO-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a urea derivative featuring two distinct aromatic substituents. The urea core (NH₂CONH₂) is substituted at one nitrogen with a 2-phenoxyethyl group (C₆H₅-O-CH₂CH₂-) and at the other nitrogen with a (6-phenylpyrimidin-4-yl)methyl group. Urea derivatives are notable for their hydrogen-bonding capacity, which often contributes to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(21-11-12-26-18-9-5-2-6-10-18)22-14-17-13-19(24-15-23-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUOGPRRXKRXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Phenoxyethylamine: This intermediate can be synthesized by reacting phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through a reaction with ammonia.

    Synthesis of 6-Phenylpyrimidin-4-ylmethylamine: This intermediate is prepared by reacting 4-chloro-6-phenylpyrimidine with methylamine.

    Formation of the Urea Linkage: The final step involves the reaction of 2-phenoxyethylamine with 6-phenylpyrimidin-4-ylmethyl isocyanate to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl or phenylpyrimidinyl groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, compounds sharing the 2-phenoxyethyl motif or urea/heterocyclic cores are discussed below.

Triazolone Derivatives with Phenoxyethyl Substituents

  • 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one (): Core Structure: Triazolone (a five-membered ring with three nitrogen atoms and one ketone group). Substituents: Ethyl and 2-phenoxyethyl groups. Pharmacological Context: Triazolones are often explored for antimicrobial or anticonvulsant activity, though specific data for this analog are unavailable .
  • 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride (): Core Structure: Triazolone. Substituents: 2-phenoxyethyl, ethyl, and a piperazinyl-chlorophenyl chain. Molecular Weight: 506.47 g/mol. Key Difference: The piperazinyl-chlorophenyl chain may enhance receptor binding (e.g., serotonin or dopamine receptors), while the urea-based target compound’s pyrimidine group could favor kinase inhibition .

Phenoxyethyl-Containing Heterocycles

  • 2-Phenoxyethyl Isobutyrate (): Core Structure: Ester (isobutyrate). Substituents: 2-phenoxyethyl. Key Difference: The ester functional group lacks the hydrogen-bonding capacity of urea, limiting its utility in target-specific interactions. Such esters are typically used as flavorants or solvents .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Urea 2-Phenoxyethyl, (6-phenylpyrimidin-4-yl)methyl ~381.4* Kinases, GPCRs
5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one Triazolone Ethyl, 2-phenoxyethyl Not reported Antimicrobial agents
Triazolone derivative () Triazolone 2-Phenoxyethyl, piperazinyl-chlorophenyl 506.47 Serotonin/dopamine receptors
2-Phenoxyethyl isobutyrate Ester 2-Phenoxyethyl ~208.2* Solvents, flavorants

*Calculated based on molecular formulas.

Research Findings and Limitations

  • Structural Insights : The target compound’s urea-pyrimidine scaffold may offer dual hydrogen-bonding and aromatic interactions, distinguishing it from triazolone analogs .
  • Pharmacological Gaps: No activity data (e.g., IC₅₀, solubility) are available in the provided evidence. Experimental studies are needed to compare binding affinities or metabolic stability.
  • Synthetic Relevance: The 2-phenoxyethyl group is recurrent in bioactive compounds, suggesting its role in enhancing lipophilicity or target engagement .

Biological Activity

1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of 2-Phenoxyethylamine : This is synthesized by reacting phenol with ethylene oxide, followed by conversion to 2-phenoxyethylamine using ammonia.
  • Synthesis of 6-Phenylpyrimidin-4-ylmethylamine : This intermediate is prepared by reacting 4-chloro-6-phenylpyrimidine with methylamine.
  • Formation of the Urea Linkage : The final step involves the reaction of 2-phenoxyethylamine with 6-phenylpyrimidin-4-ylmethyl isocyanate to yield the target compound.

Biological Mechanisms

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism appears to involve the compound binding to active sites of target enzymes, thus blocking their activity and leading to reduced tumor growth.

Antimicrobial and Antiviral Properties

Preliminary studies suggest that this compound may also possess antimicrobial and antiviral activities. The compound's structure allows it to interact with various biological molecules, potentially disrupting pathogen function.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Demonstrated inhibition of cancer cell lines, suggesting potential as a therapeutic agent.
Reported antimicrobial activity against specific bacterial strains, indicating broader applications in infection control.
Explored the interaction with G-protein coupled receptors (GPCRs), highlighting its role as an allosteric modulator.

Case Studies

Several case studies have illustrated the practical applications and effects of this compound:

  • Cancer Treatment : A study conducted on human breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Infection Control : In vitro tests demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential utility in treating resistant infections.
  • GPCR Modulation : Research indicated that this compound could modulate GPCR signaling pathways, which are crucial for various physiological processes and represent significant therapeutic targets.

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